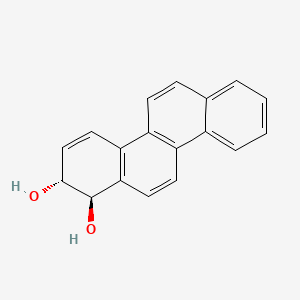

trans-1,2-Dihydro-1,2-dihydroxychrysene

Description

Structure

3D Structure

Properties

CAS No. |

67175-76-2 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1R,2R)-1,2-dihydrochrysene-1,2-diol |

InChI |

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |

InChI Key |

BIMJIRFFDLQHJJ-QZTJIDSGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |

Origin of Product |

United States |

Contextualization of Trans 1,2 Dihydro 1,2 Dihydroxychrysene in Polycyclic Aromatic Hydrocarbon Research

Significance of Dihydrodiol Metabolites in Xenobiotic Biotransformation

The biotransformation of xenobiotics, or foreign chemical compounds, is a complex process that organisms utilize to detoxify and eliminate these substances. jst.go.jpnih.gov However, in the case of PAHs like chrysene (B1668918), this metabolic process can paradoxically lead to the creation of more potent carcinogens. nih.gov The initial step in the metabolic activation of many PAHs is the oxidation of the aromatic ring by cytochrome P450 enzymes, which results in the formation of an epoxide. jst.go.jp This epoxide is then hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. nih.gov

These dihydrodiol metabolites are crucial intermediates in the pathway of PAH-induced carcinogenesis. nih.gov They are considered proximate carcinogens, meaning they can be further metabolized to ultimate carcinogens. nih.govnih.gov Specifically, the dihydrodiol can undergo a second epoxidation reaction, also catalyzed by cytochrome P450 enzymes, to form a diol epoxide. epa.gov These diol epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. chemicalbook.com

The formation of dihydrodiols is a key step in both the detoxification and the activation of PAHs. While the addition of hydroxyl groups increases the water solubility of the compound, facilitating its excretion, the specific stereochemistry and position of these groups determine its carcinogenic potential. jst.go.jpnih.gov Dihydrodiol dehydrogenases can further metabolize these dihydrodiols to catechols, which can auto-oxidize to form reactive o-quinones and generate reactive oxygen species, contributing to cellular damage. nih.govnih.gov

Role of Chrysene Metabolites in Environmental and Biological Systems

Chrysene is prevalent in the environment, found in the air, water, and soil, often adsorbed to particulate matter due to its low water solubility and vapor pressure. chemicalbook.comtpsgc-pwgsc.gc.ca Its persistence in the environment means that various organisms are continuously exposed. frontiersin.org When absorbed by organisms, chrysene undergoes metabolic transformations. In fish, for example, trans-dihydrodiols are major oxidation products of PAHs and their presence in bile is used as a biomarker for PAH exposure. researchgate.net

The metabolism of chrysene is both regio- and stereoselective, meaning that different isomers of dihydrodiols are formed at different rates. oup.comnih.gov The primary dihydrodiol metabolites of chrysene are the 1,2-dihydrodiol and the 3,4-dihydrodiol. oup.comnih.gov The formation of trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272) is of particular concern because it is the precursor to the highly carcinogenic "bay-region" diol epoxide. chemicalbook.comepa.gov The bay region is a sterically hindered area on the PAH molecule, and diol epoxides formed in this region are particularly reactive and mutagenic. chemicalbook.comepa.gov

Research has shown that the carcinogenicity of chrysene is directly linked to the mutagenic activity of its metabolites, specifically the 1,2-dihydrodiol and the subsequent 1,2-diol-3,4-epoxide. chemicalbook.com The 1,2-dihydrodiol itself has been shown to be a tumor-initiating agent in mouse skin. chemicalbook.com The stereochemistry of the dihydrodiol is also critical, with the (R,R) enantiomer often being the predominant form produced in metabolic processes. oup.comnih.gov

Metabolic Profile of Chrysene in Different Biological Systems

| Biological System | Major Dihydrodiol Metabolites | Key Enzymes Involved | Stereoselectivity (predominant enantiomer) | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes | 1,2-diol, 3,4-diol, 5,6-diol | Cytochrome P450, Epoxide Hydrolase | 1,2-diol: (R,R) predominates with 3-methylcholanthrene (B14862) induction; 3,4-diol: (R,R) predominates | nih.gov |

| Brown Bullhead Liver Microsomes | 1,2-diol, 3,4-diol | Cytochrome P450 | 1,2-diol & 3,4-diol: (R,R) predominates | oup.comnih.gov |

| Human Liver and Lung Cells | 1,2-diol (proximate carcinogen) | Cytochrome P450s (1A1, 1A2, 2C10) | 1,2-diol: (R,R) predominates | researchgate.net |

Properties of Chrysene and its Primary Metabolite

| Compound | Chemical Formula | Molar Mass | Appearance | Carcinogenic Potential | Reference |

|---|---|---|---|---|---|

| Chrysene | C18H12 | 228.29 g/mol | Colorless crystalline solid | Weak carcinogen | chemicalbook.comwikipedia.org |

| trans-1,2-Dihydro-1,2-dihydroxychrysene | C18H14O2 | 262.30 g/mol | Not specified | Proximate carcinogen, tumor initiator | chemicalbook.com |

Stereochemical Characterization of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Absolute Configuration Determination of Enantiomers (e.g., (1R,2R) and (1S,2S))

The trans configuration of the hydroxyl groups at the C1 and C2 positions of the dihydrochrysene core gives rise to chirality, resulting in the existence of a pair of non-superimposable mirror images known as enantiomers. These are designated as (+)- and (–)-trans-1,2-Dihydro-1,2-dihydroxychrysene. The absolute configuration of these enantiomers, which describes the precise spatial arrangement of their atoms, has been determined through a combination of synthetic strategies and chiroptical techniques.

A seminal study by Yagi et al. successfully resolved the racemic mixture of the tetrahydro precursors of the dihydrodiols. documentsdelivered.com This was achieved by creating diastereomeric esters using a chiral resolving agent, (–)-methoxyacetic acid, which allowed for their separation via chromatography. Following separation, the individual diastereomers were converted into the optically pure (+)- and (–)-tetrahydrodiols. Subsequent chemical transformation of these precursors yielded the corresponding (+)- and (–)-trans-1,2-Dihydro-1,2-dihydroxychrysene enantiomers. documentsdelivered.com

The definitive assignment of the absolute configuration was accomplished using the exciton (B1674681) chirality circular dichroism (ECCD) method. This powerful technique involves derivatizing the chiral molecule with a chromophore, in this case, p-(dimethylamino)benzoate, which allows for the analysis of the interaction between the chromophores in three-dimensional space. By applying the exciton chirality rule to the circular dichroism (CD) spectrum of the derivatized (–)-trans-1,2-dihydroxy-1,2,3,4-tetrahydrochrysene, the absolute configuration of the (–)-dihydrodiol was established as (1R,2R). documentsdelivered.com Consequently, its mirror image, the (+)-enantiomer, possesses the (1S,2S) absolute configuration.

Table 1: Absolute Configuration of trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272) Enantiomers

| Enantiomer | Optical Rotation | Absolute Configuration |

| (-)-trans-1,2-Dihydro-1,2-dihydroxychrysene | Negative | (1R,2R) |

| (+)-trans-1,2-Dihydro-1,2-dihydroxychrysene | Positive | (1S,2S) |

This table summarizes the relationship between the observed optical rotation and the determined absolute configuration for the enantiomers of this compound.

Conformational Analysis of the Dihydrodiol Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational preferences of molecules in solution. Analysis of the NMR spectrum of this compound has indicated that the molecule preferentially exists in a conformation where both hydroxyl groups occupy quasi-diequatorial positions. documentsdelivered.com In a cyclohexene-like ring system, equatorial substituents are generally more stable than their axial counterparts due to reduced steric hindrance.

The preference for a diequatorial conformation is a critical factor in determining how the molecule presents itself for further metabolic transformations, such as epoxidation, which can lead to the formation of highly reactive species.

Chiroptical Properties (e.g., Circular Dichroism Spectroscopy)

Chiroptical properties refer to the differential interaction of a chiral molecule with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a technique that measures this difference in absorption and provides a unique spectral signature for each enantiomer.

As established in the determination of its absolute configuration, the CD spectrum is instrumental in characterizing the enantiomers of this compound. The application of the exciton chirality method to a derivative of the tetrahydro precursor was key to assigning the (1R,2R) configuration to the (–)-enantiomer. documentsdelivered.com The exciton chirality rule correlates the sign of the Cotton effects in the CD spectrum with the spatial orientation of the interacting chromophores.

While the specific CD spectral data for the underivatized enantiomers of this compound are not detailed in readily available literature, the principle remains that the (1R,2R) and (1S,2S) enantiomers will exhibit mirror-image CD spectra. This property is fundamental for their identification and quantification in enantiomeric mixtures.

Diastereomeric Relationships with Other Isomers

Isomers that have the same molecular formula and connectivity but are not mirror images of each other are known as diastereomers. In the context of chrysene (B1668918) dihydrodiols, diastereomers can arise in several ways.

One important diastereomeric relationship is with the cis-1,2-Dihydro-1,2-dihydroxychrysene isomer. In the cis isomer, both hydroxyl groups are on the same side of the plane of the molecule, whereas in the trans isomer, they are on opposite sides. This difference in spatial arrangement makes the cis and trans isomers diastereomers of each other.

Furthermore, chrysene can be metabolized to form dihydrodiols at different positions on the aromatic ring system. For example, trans-3,4-Dihydro-1,2-dihydroxychrysene is a regioisomer of this compound. These regioisomers, having the same molecular formula but different arrangements of their constituent atoms, are also considered isomers. When chirality is present in these other dihydrodiols, their various stereoisomers will have diastereomeric relationships with the enantiomers of this compound.

Perhaps the most biologically significant diastereomeric relationship is with the bay-region diol epoxides that are formed from the metabolic oxidation of the dihydrodiols. nih.gov The epoxidation of the double bond in the dihydrodiol ring can occur on the same side (syn) or the opposite side (anti) relative to the benzylic hydroxyl group, leading to the formation of two diastereomeric diol epoxides for each enantiomer of the dihydrodiol. documentsdelivered.com These diol epoxides have distinct stereochemistries and, consequently, different biological activities.

Biosynthesis and Enzymatic Formation of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Mammalian Metabolic Pathways and Cytochrome P450 Isozyme Involvement

In mammals, the biotransformation of chrysene (B1668918) is initiated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are central to Phase I metabolism, catalyzing the oxidation of a wide variety of xenobiotics. nih.govmdpi.com The initial oxidation of chrysene by CYP450 enzymes leads to the formation of arene oxide intermediates at various positions on the aromatic ring system. nih.gov

While direct studies on the specific human CYP450 isozymes responsible for the metabolism of unsubstituted chrysene are detailed in animal models, extensive research on chrysene derivatives provides strong evidence for the involvement of specific isozymes. Studies on 5-methylchrysene (B135471) and 6-methylchrysene (B138361) in human hepatic and pulmonary microsomes have demonstrated that specific P450s are responsible for ring oxidation. researchgate.net Correlation analyses and experiments with chemical inhibitors have implicated P450s 1A1, 1A2, and 2C10 as the primary catalysts for the formation of the 1,2-diol metabolites of these chrysene derivatives. researchgate.net Specifically, P450 1A2 and 2C10 are considered important catalysts in the human liver, while P450 1A1 plays a major role in the lungs. researchgate.net

Table 1: Cytochrome P450 Isozymes Implicated in the Ring Oxidation of Chrysene and its Derivatives

| Isozyme | Tissue of Major Activity | Substrate Studied | Finding | Source(s) |

|---|---|---|---|---|

| P450 1A1 | Human Lung | 5-Methylchrysene, 6-Methylchrysene | Plays a major role in the metabolic activation (ring oxidation). | researchgate.net |

| P450 1A2 | Human Liver | 5-Methylchrysene, 6-Methylchrysene | Important catalyst for metabolic activation and formation of 1,2-diols. | researchgate.net |

| P450 2C10 | Human Liver | 5-Methylchrysene, 6-Methylchrysene | Identified as an important catalyst for ring oxidation. | researchgate.net |

The cytochrome P450 monooxygenases exhibit a degree of specificity in their oxidation of the chrysene molecule. The enzyme can attack several positions, leading to the formation of non-K-region epoxides (chrysene-1,2-oxide and chrysene-3,4-oxide) and the K-region epoxide (chrysene-5,6-oxide). nih.gov The distribution of these metabolites is dependent on the specific P450 isozymes present and whether they have been induced by prior exposure to other chemicals. nih.gov For instance, liver microsomes from untreated rats show a different regioselectivity compared to those from rats pre-treated with 3-methylcholanthrene (B14862). oup.com In some biological systems, such as control liver microsomes from the brown bullhead fish, there is a selective preference for attacking the 1,2-position of the benzo-ring over the 3,4-position. nih.gov This specificity is crucial as the formation of the 1,2-epoxide is the necessary precursor step for the biosynthesis of trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272).

Following the formation of the chrysene-1,2-oxide intermediate by CYP450, the enzyme microsomal epoxide hydrolase (mEH) plays a pivotal role. nih.govmdpi.com Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxide functional groups into their corresponding trans-dihydrodiols by the addition of a water molecule. mdpi.commdpi.com This enzymatic hydration is a critical detoxification step, converting the highly reactive and electrophilic epoxide into a more stable diol. mdpi.com

The mechanism involves a nucleophilic attack by a water molecule on one of the carbon atoms of the oxirane ring, leading to ring-opening. nih.gov This reaction is highly stereospecific, resulting exclusively in the trans configuration of the hydroxyl groups. Studies using ¹⁸O-labeled water have confirmed that in the case of chrysene-1,2-oxide, the water attack occurs predominantly at the allylic carbon positions. nih.gov The efficiency of epoxide hydrolase can vary between species; for example, rat liver microsomes appear to more readily hydrolyze certain chrysene epoxides compared to trout liver microsomes. nih.gov

Enzymatic Mechanisms of Dihydrodiol Formation

The formation of this compound is a sequential, two-step enzymatic process involving two distinct enzyme systems from Phase I metabolism.

Epoxidation: The process begins with the cytochrome P450 monooxygenase system. A P450 isozyme, such as P450 1A2 in the liver, binds to the chrysene substrate and, utilizing molecular oxygen and electrons from NADPH-cytochrome P450 reductase, inserts one oxygen atom into the 1,2-double bond of the chrysene molecule. researchgate.net This creates the highly reactive intermediate, chrysene-1,2-oxide.

Hydrolysis: The chrysene-1,2-oxide, being membrane-soluble, is then acted upon by microsomal epoxide hydrolase. The hydrolase catalyzes the addition of a water molecule across the epoxide ring, resulting in the formation of the vicinal diol. nih.govmdpi.com This hydrolysis step is what establishes the trans stereochemistry of the final product, this compound.

The enzymatic dihydroxylation of chrysene is characterized by both regioselectivity (where on the molecule the reaction occurs) and stereospecificity (the specific spatial arrangement of the resulting molecule).

Regioselectivity refers to the preference for oxidation at specific sites on the chrysene structure. Metabolism in mammalian and other vertebrate systems can produce dihydrodiols at the 1,2-, 3,4-, and 5,6- (K-region) positions. nih.govnih.gov However, the relative amounts of these isomers can vary significantly depending on the species and the induction state of the metabolic enzymes. oup.comnih.gov In several studies, the formation of the 1,2-diol and 3,4-diol (benzo-ring metabolites) are the major pathways, with only trace amounts of the K-region 5,6-diol being produced. nih.gov Some systems show a distinct preference for attack at the 1,2-position, which is adjacent to the bay region of the molecule. oup.comnih.govnih.gov

Table 2: Regio- and Stereoselectivity in the Enzymatic Formation of Chrysene Dihydrodiols

| Biological System | Major Dihydrodiol Metabolites | Predominant Enantiomer of 1,2-Diol | Key Finding | Source(s) |

|---|---|---|---|---|

| Human Hepatic & Pulmonary Microsomes | 1,2-Diol (from methylchrysene) | (1R,2R) | P450 1A2/2C10 (liver) and 1A1 (lung) are key catalysts. | researchgate.net |

| Rat Liver Microsomes (Control) | 1,2-Diol, 3,4-Diol | Not specified | No significant regioselectivity between 1,2- and 3,4-positions. | oup.com |

| Rat Liver Microsomes (3-MC Induced) | 3,4-Diol > 1,2-Diol | Not specified | Induction shifts regioselectivity towards the 3,4-position. | oup.com |

| Brown Bullhead Liver Microsomes (Control) | 1,2-Diol > 3,4-Diol | (R,R) | Selective attack at the 1,2-position. | nih.gov |

| Human & Hamster Lung Cells | 1,2-Diol, 3,4-Diol | Not specified | 1,2-oxidation is the major pathway in hamster cells; 3,4-oxidation predominates in human cells. | nih.gov |

The key intermediate in the formation of this compound is chrysene-1,2-oxide. This arene oxide is one of several epoxide intermediates formed during the metabolism of chrysene by cytochrome P450 enzymes. nih.gov Arene oxides are three-membered heterocyclic ethers (epoxides) on an aromatic ring. The formation of chrysene-1,2-oxide temporarily disrupts the aromaticity of the benzo-ring.

These non-K-region epoxides, including chrysene-1,2-oxide and chrysene-3,4-oxide, are noted to be unstable and can racemize (convert between enantiomeric forms) rapidly at room temperature. nih.gov Their high reactivity makes them susceptible to enzymatic hydrolysis by epoxide hydrolase to form the corresponding trans-diols. The metabolic fate of the arene oxide is a critical branch point; it can be detoxified via hydration to the dihydrodiol, or it can potentially react with cellular nucleophiles. The enzymatic conversion to the trans-dihydrodiol is the primary pathway for its further metabolism.

Chemical Synthesis Methodologies for Trans 1,2 Dihydro 1,2 Dihydroxychrysene and Analogous Structures

Regioselective and Stereoselective Synthesis of Chrysene (B1668918) trans-Dihydrodiols

Achieving regioselectivity in the synthesis of the 1,2-dihydrodiol isomer of chrysene, as opposed to other possible isomers (e.g., 3,4- or 5,6-), coupled with the stereoselective formation of the trans configuration, is a key synthetic challenge. A common and effective strategy adapted from the synthesis of other PAH trans-dihydrodiols involves the stereoselective reduction of a precursor o-quinone. acs.org

This methodology ensures that the diol is formed at the desired 1- and 2-positions of the chrysene core. The key steps are:

Synthesis of Chrysene-1,2-dione: The synthesis begins with the preparation of the appropriate chrysene-1,2-dione (o-quinone). This can be achieved through the oxidation of a corresponding phenolic precursor, such as 1-hydroxychrysene.

Stereoselective Reduction: The chrysene-1,2-dione is then subjected to a reduction reaction. The use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been shown to be effective in the stereoselective reduction of o-quinones of analogous polycyclic aromatic thiaarenes to their corresponding trans-dihydrodiols. acs.org This reduction proceeds with high stereoselectivity, yielding the desired trans arrangement of the hydroxyl groups.

Another general approach for obtaining trans-dihydrodiols is through chemoenzymatic synthesis. These methods often start with cis-dihydrodiols, which can be produced by dioxygenase-catalyzed reactions on the parent PAH. rsc.orgrsc.org The cis-diol is then converted to the trans-diol through a sequence of chemical steps, which may include a Mitsunobu inversion of one of the alcohol functionalities. rsc.org

| Step | Reaction | Reagents | Product | Stereochemistry |

| 1 | Oxidation | Phenyl iododiacetate | Chrysene-1,2-dione | N/A |

| 2 | Reduction | NaBH₄ / EtOH | trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272) | trans |

Enantioselective Synthetic Routes to Access Specific Stereoisomers

Accessing specific enantiomers of this compound is critical, as biological activity is often enantiomer-specific. A total synthesis approach has been successfully developed to obtain the (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a precursor to the most carcinogenic metabolite of chrysene. unit.noresearchgate.net

This enantioselective route constructs the chiral diol moiety on a precursor scaffold, which is then elaborated to form the full chrysene ring system. The key features of this synthesis are:

Scaffold Assembly: The synthesis begins with the construction of a tetralone scaffold. A key step is a nickel-catalyzed Negishi cross-coupling reaction between an ortho-lithiated N,N-diethylbenzamide and ethyl-4-bromobutyrate. researchgate.net

Asymmetric Epoxidation: The crucial chiral center is introduced using a stereoselective Shi-epoxidation on the tetralone scaffold. This reaction establishes the epoxide with a defined stereochemistry, which is then opened to form the diol.

Annulation to Chrysene Core: The chiral building block containing the 1R,2R-trans-diol moiety is then subjected to further reactions to build the remaining rings of the chrysene structure.

This multi-step total synthesis successfully yields (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol with a reported enantiomeric excess (ee) of 87%. unit.noresearchgate.net

| Key Reaction | Description | Purpose |

| Negishi Cross-Coupling | Ni-catalyzed coupling of an organozinc compound with an organohalide. | Assembles the initial tetralone scaffold. |

| Shi-Epoxidation | Asymmetric epoxidation of an enone using a fructose-derived catalyst. | Introduces the chirality and creates the precursor to the diol functionality. |

Derivatization Strategies for Synthetic Analogs and Probes

The derivatization of the chrysene core or the dihydrodiol functional groups is essential for creating synthetic analogs for structure-activity relationship studies and for developing chemical probes to investigate biological interactions.

One common derivatization strategy involves the protection of the hydroxyl groups. For instance, chrysenols (hydroxylated chrysenes) have been protected using silylation. researchgate.net The hydroxyl groups can be reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) to form silyl (B83357) ethers. researchgate.net This protection strategy can be applied to this compound to selectively modify one or both hydroxyl groups, allowing for further functionalization.

Another approach is to synthesize analogs with substituents on the aromatic core. For example, various methylchrysenes can be prepared via photochemical cyclization of corresponding stilbenoid precursors. mdpi.com These methylated chrysenes can then be processed into their respective dihydrodiols. The synthesis of 5-methyl, 5-ethyl, and 5-propyl substituted chrysene-1,2-diol-3,4-epoxides has been reported to explore how steric factors in the bay region affect biological activity. nih.gov

Furthermore, the chrysene skeleton can be functionalized to introduce different chemical handles. For example, methylchrysenes have been oxidized using potassium permanganate (B83412) (KMnO₄) to yield the corresponding chrysenecarboxylic acids, which can be used for further conjugation or derivatization. mdpi.com

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of molecules and quantify their binding to biological macromolecules like DNA.

A direct and effective method for preparing tritium (B154650) (³H)-labeled trans-dihydrodiols involves adapting the synthetic route described in section 4.1. The key modification is the use of a tritiated reducing agent. The precursor, chrysene-1,2-dione, can be reduced with sodium borotritide (NaB³H₄) instead of sodium borohydride. This introduces the tritium label specifically at the 1- and/or 2-positions of the chrysene dihydrodiol. This approach has been successfully used for the synthesis of ³H-labeled trans-dihydrodiols of other PAHs.

For carbon-13 (¹³C) labeling, the synthesis requires the incorporation of ¹³C-labeled building blocks early in the synthetic route. This often involves a more complex total synthesis where specific starting materials containing ¹³C atoms are used to construct the chrysene skeleton. Such strategies have been developed for other complex PAHs like dibenzo[def,p]chrysene to produce ¹³C₂-labeled metabolites, which serve as standards for sensitive analytical methods like mass spectrometry.

Reactivity and Subsequent Metabolic Transformations of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Pathways to Bay-Region Diol Epoxides: Formation and Properties

The carcinogenicity of many PAHs, including chrysene (B1668918), is linked to their metabolic conversion into bay-region diol epoxides. For trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272), this involves the epoxidation of the olefinic double bond in the 1,2-dihydro-ring. This process is primarily catalyzed by cytochrome P450 enzymes. The resulting diol epoxides are highly reactive electrophiles due to the strained epoxide ring and the electronic properties of the bay-region of the chrysene molecule.

The formation of a carbocation is a key step in the reaction of these diol epoxides with nucleophiles, such as DNA. The proximity of the epoxide to the bay-region of the chrysene molecule facilitates the opening of the epoxide ring and the formation of a stabilized benzylic carbocation. This carbocation is then a potent electrophile that can readily form covalent adducts with biological macromolecules. Studies on a methylated derivative of chrysene diol epoxide have shown that the rate of reaction is accelerated in the presence of DNA due to the formation of physical association complexes, which then lead to the formation of carbocations at the DNA binding sites. nih.gov

Stereochemistry of Diol Epoxide Formation (Syn- and Anti-Isomers)

The epoxidation of this compound can result in the formation of two diastereomeric diol epoxides: the syn- and anti-isomers. The stereochemistry of the resulting diol epoxide is determined by the direction of oxygen addition to the double bond relative to the benzylic hydroxyl group.

Syn-Diol Epoxide: The epoxide oxygen is on the same side of the ring as the benzylic hydroxyl group.

Anti-Diol Epoxide: The epoxide oxygen is on the opposite side of the ring from the benzylic hydroxyl group.

The formation of syn- and anti-isomers is a critical aspect of the metabolic activation of chrysene, as the different stereoisomers can exhibit significantly different biological activities. Research has shown that the epoxidation of this compound can be stereospecific, affording the anti-diol epoxide. documentsdelivered.com However, studies on other chrysene dihydrodiols have demonstrated the formation of both syn- and anti-isomers, suggesting that the stereochemical outcome of the epoxidation is dependent on the specific substrate and the enzyme involved. documentsdelivered.com The general principles of alkene epoxidation can provide insight into the potential pathways. For instance, epoxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides. mdpi.com The subsequent acid-catalyzed ring-opening of epoxides typically proceeds via an anti-addition mechanism, resulting in trans-diols. libretexts.orglibretexts.org

Enzymatic Oxidation by Dihydrodiol Dehydrogenase (DD)

In addition to epoxidation, this compound can be a substrate for dihydrodiol dehydrogenase (DD). This enzyme catalyzes the oxidation of the dihydrodiol to a catechol, which represents an alternative metabolic pathway to the formation of diol epoxides.

Catechol Metabolite Formation

The enzymatic oxidation of this compound by dihydrodiol dehydrogenase results in the formation of 1,2-dihydroxychrysene, a catechol. Under aerobic conditions, this metabolite is a major product of the further metabolism of the dihydrodiol. nih.gov This pathway is significant as it diverts the parent compound away from the toxification pathway that leads to the formation of carcinogenic diol epoxides.

Reactive Oxygen Species Generation during Oxidation

The enzymatic oxidation of PAH trans-dihydrodiols, including by inference this compound, by dihydrodiol dehydrogenase can lead to the generation of reactive oxygen species (ROS). nih.gov The catechol products of this reaction can rapidly auto-oxidize to form o-quinones. nih.gov This process is accompanied by the consumption of molecular oxygen and the production of hydrogen peroxide (H₂O₂). nih.gov

The oxidation process can also generate superoxide (B77818) anions (O₂⁻). nih.gov It is proposed that the superoxide anion propagates the autoxidation of the catechol to the o-quinone, and the resulting hydrogen peroxide can then participate in Fenton-type reactions to produce the highly reactive hydroxyl radical (•OH). nih.gov The generation of these ROS can contribute to oxidative stress within the cell, potentially leading to cellular damage and contributing to the toxic effects of the parent PAH.

| Reactant | Enzyme | Product | Associated Reactive Oxygen Species |

| This compound | Dihydrodiol Dehydrogenase | 1,2-Dihydroxychrysene (catechol) | Superoxide anion (O₂⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) |

Chemical Reactivity of the Dihydrodiol Functionality

The dihydrodiol functionality in this compound imparts specific chemical reactivity to the molecule, independent of enzymatic catalysis. The presence of hydroxyl groups and a double bond in a specific stereochemical arrangement allows for a range of chemical transformations.

The double bond can undergo addition reactions, such as epoxidation with chemical reagents like peroxy acids, to form epoxides. mdpi.com The stereochemistry of this process can be influenced by the directing effects of the existing hydroxyl groups. The diol itself can undergo reactions typical of alcohols, such as esterification or etherification.

Furthermore, under acidic conditions, the dihydrodiol can potentially undergo dehydration. The acid-catalyzed opening of an epoxide ring to form a trans-diol is a well-established reaction. libretexts.orglibretexts.org The reverse reaction, acid-catalyzed dehydration of a diol to form an alkene or other products, is also a possibility under certain conditions. The reactivity of the diol epoxide derivatives is also a key aspect of their chemical properties. These compounds are susceptible to nucleophilic attack, which opens the strained epoxide ring. This reaction is central to their ability to form covalent adducts with DNA. nih.gov

Molecular Interactions and Mechanistic Studies of Trans 1,2 Dihydro 1,2 Dihydroxychrysene Metabolites

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The metabolic activation of trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272) produces highly reactive diol epoxides, which are considered the ultimate carcinogens. These compounds can covalently bind to DNA, forming DNA adducts. The formation of these adducts is a key event in chemical carcinogenesis.

Sites of Adduction and Stereochemical Influence

The primary targets for adduction by chrysene (B1668918) diol epoxides are the exocyclic amino groups of deoxyguanosine and deoxyadenosine (B7792050) within the DNA structure. acs.orgacs.org The stereochemistry of the diol epoxide metabolite significantly dictates the specific type of adduct that is formed. For example, the (+)-anti-chrysene-1,2-diol-3,4-epoxide (CDE) predominantly forms adducts at the N2-position of guanine (B1146940). nih.gov

Research has shown that different stereoisomers of chrysene diol epoxides lead to the formation of both trans and cis adducts, with trans adducts often being the major products. acs.org The stereochemical configuration of the parent dihydrodiol is a critical determinant of its biological activity. Specifically, the R,S,S,R absolute configuration of diol epoxides that bind to the N2 of guanine has been correlated with high tumorigenicity. nih.gov

Table 1: Major DNA Adducts of Chrysene Diol Epoxides

| Metabolite | DNA Base | Site of Adduction |

| (+)-anti-Chrysene-1,2-diol-3,4-epoxide | Deoxyguanosine | N2 |

| (+)-anti-Chrysene-1,2-diol-3,4-epoxide | Deoxyadenosine | N6 |

| (-)-anti-Chrysene-1,2-diol-3,4-epoxide | Deoxyguanosine | N2 |

Impact on DNA Structure and Conformation

The covalent binding of bulky chrysene metabolites to DNA induces significant distortions in the double helix. These structural alterations can disrupt crucial cellular processes such as DNA replication and transcription. The specific nature of the conformational change is dependent on the adduct's structure and its position within the DNA sequence. nih.govnih.gov

For instance, adducts formed by the highly tumorigenic (+)-5-methylchrysene diol epoxide can cause the phenanthrenyl residue of the molecule to be tilted at an angle of 45-48 degrees relative to the DNA helix axis. nih.gov This defined orientation is characteristic of adducts from other highly active polycyclic aromatic hydrocarbon diol epoxides. nih.gov Such distortions can lead to localized bending or flexibility in the DNA strand. nih.gov These conformational changes are recognized by the cell's repair machinery, and if not properly repaired, can lead to mutations.

Interactions with Ribonucleic Acid (RNA) and Proteins

While DNA is a primary target, the reactive metabolites of this compound can also interact with Ribonucleic Acid (RNA) and proteins. The formation of adducts with these molecules can interfere with their normal functions. For example, RNA adduction can disrupt the process of protein synthesis. Adduction to proteins can alter their enzymatic activity or disrupt their regulatory roles, contributing to cellular dysfunction.

Mechanistic Insights into DNA Damage and Repair Pathways

The formation of chrysene-DNA adducts constitutes a form of DNA damage that triggers a cellular response to maintain genomic stability. These bulky lesions can impede the progression of DNA polymerases during replication, leading to stalled replication forks.

Influence on DNA Replication Fidelity and Translesion Synthesis

When a replicative DNA polymerase is blocked by a chrysene adduct, specialized translesion synthesis (TLS) polymerases can be recruited to bypass the damage. nih.gov This process, while allowing replication to continue, is often error-prone and can introduce incorrect nucleotides opposite the adduct. nih.gov This can result in permanent mutations, such as the G:C to T:A transversions that are frequently observed with adducts formed from metabolites of 6-nitrochrysene. nih.gov The fidelity of TLS is influenced by the specific structure of the adduct and the particular TLS polymerase involved. nih.gov

Activation of DNA Damage Response Signaling

The presence of DNA adducts and the subsequent stalling of replication forks activate the DNA damage response (DDR) signaling pathway. nih.govresearchgate.net Sensor proteins recognize the DNA damage and initiate a signaling cascade that leads to the activation of transducer kinases like ATM and ATR. researchgate.net These kinases then phosphorylate a variety of downstream effector proteins that can lead to cell cycle arrest, providing time for DNA repair. nih.govresearchgate.net If the damage is too severe, the DDR pathway can induce apoptosis (programmed cell death) to eliminate the compromised cell.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships, which is crucial for confirming the trans stereochemistry of the hydroxyl groups and their position on the chrysene (B1668918) ring system.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272).

¹H NMR: The proton spectrum provides data on the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). In this compound, the protons attached to the saturated carbons bearing the hydroxyl groups (H1 and H2) are of particular diagnostic value. The magnitude of the coupling constant between these two protons (J1,2) is critical for establishing their trans relationship. A large coupling constant is indicative of a diaxial or pseudo-diaxial arrangement, confirming the trans configuration of the hydroxyl groups. The aromatic region of the spectrum displays a complex series of multiplets corresponding to the ten protons on the chrysene backbone. While specific data for the parent compound is not readily available in literature, analysis of closely related structures, such as 1,2-Dihydro-1,2-dihydroxy-5-ethylchrysene, provides expected values for key protons. For instance, the protons H3 and H4, adjacent to the diol-substituted ring, would appear as doublets with a large coupling constant characteristic of ortho-coupling.

¹³C NMR: The carbon-13 spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbons C1 and C2, bonded to the hydroxyl groups, would appear in the aliphatic region of the spectrum (typically 60-80 ppm), clearly distinguished from the sp²-hybridized carbons of the aromatic rings (typically 110-150 ppm). The specific chemical shifts of C1 and C2 provide confirmation of the dihydroxylation on that specific ring.

Table 1: Representative ¹H NMR Data for the Dihydrodiol Moiety of a Substituted Chrysene-1,2-dihydrodiol Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.75 | d | J3,4 = 10.5 |

| H4 | ~8.6 | d | J3,4 = 10.5 |

| Aromatic-H | 7.9 - 8.9 | m | - |

Note: Data is based on 5-propylchrysene-1,2-dione, a closely related precursor, and serves as an illustrative example of expected shifts and coupling constants for the olefinic protons adjacent to the diol-bearing ring.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the entire proton network, for example, confirming the coupling between H1 and H2, and between H3 and H4, as well as assigning protons within the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the ¹H signals of H1 and H2 to the ¹³C signals of C1 and C2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular fragments. For instance, it could show a correlation from the proton at H4 to the carbon at C12, definitively connecting the diol-containing ring to the main aromatic system and confirming the 1,2-position of the dihydrodiol.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₁₈H₁₄O₂), the expected molecular weight is approximately 262.30 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 262. This peak confirms the elemental composition of the molecule. The fragmentation pattern provides further structural evidence. Key fragmentation pathways for dihydrodiols often include:

Loss of water ([M-H₂O]⁺˙): A peak at m/z 244 resulting from the elimination of a water molecule.

Loss of a hydroxyl radical ([M-OH]⁺): A peak at m/z 245.

Retro-Diels-Alder (RDA) reaction: This can lead to the cleavage of the saturated ring, providing definitive evidence for the location of the diol group.

Sequential losses: Further fragmentation, such as the loss of carbon monoxide ([M-H₂O-CO]⁺˙) from the initial water-loss fragment, can also be observed.

Analysis of related compounds, such as 5-ethylchrysene, shows a strong molecular ion peak, which supports the stability of the chrysene aromatic system during ionization.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion | Description |

| 262 | [C₁₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 245 | [C₁₈H₁₃O]⁺ | Loss of a hydroxyl radical (•OH) |

| 244 | [C₁₈H₁₂O]⁺˙ | Loss of a water molecule (H₂O) |

| 216 | [C₁₇H₁₂]⁺˙ | Loss of H₂O and Carbon Monoxide (CO) |

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatography is fundamental to the analysis of this compound, as it allows for its separation from the parent PAH, other metabolites, and isomers, which is essential for accurate quantification and purity assessment.

HPLC is the most common technique for the analysis of PAH metabolites. researchgate.net Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is typically employed.

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) is a standard choice for separating PAHs and their metabolites. nsf.gov For enhanced separation of isomers, columns with specialized stationary phases, such as those containing pyrenylethyl groups (PYE), can be used. nacalai.com These phases leverage π-π interactions to provide unique selectivity for planar aromatic compounds. nacalai.com

Mobile Phase: A gradient elution is typically used, starting with a higher polarity mobile phase (e.g., water/acetonitrile or water/methanol mixture) and gradually increasing the proportion of the organic solvent. diva-portal.org This allows for the effective separation of compounds with a wide range of polarities.

Detection: UV-Vis or fluorescence detectors are commonly used. The extensive conjugation of the chrysene ring system results in strong UV absorbance and fluorescence, allowing for sensitive and selective detection.

HPLC is also critical for resolving stereoisomers. The separation of enantiomers (e.g., (-)-(1R,2R)- and (+)-(1S,2S)-dihydrodiols) can be achieved using chiral stationary phases (CSPs). researchgate.net

Table 3: Typical HPLC Conditions for the Analysis of Chrysene Metabolites

| Parameter | Typical Setting |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm or Fluorescence (e.g., Ex: 267 nm, Em: 380 nm) |

| Injection Volume | 10 µL |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the quantification of chrysene metabolites. researchgate.net Due to the polarity and lower volatility of dihydrodiols, derivatization is typically required before GC analysis. This process replaces the active hydrogen atoms of the hydroxyl groups with nonpolar, thermally stable groups.

Derivatization: Silylation is the most common derivatization method, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups (-OH) into trimethylsilyl (B98337) ethers (-OTMS). This conversion increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally used.

Analysis: The high resolution of capillary GC allows for the separation of different isomers. When coupled with a mass spectrometer, GC-MS provides both retention time and mass spectral data, offering a very high degree of confidence in the identification and quantification of the target compound. researchgate.net

Table 4: Representative GC-MS Parameters for Derivatized Chrysene Dihydrodiols

| Parameter | Typical Setting |

| Derivatization | Trimethylsilylation (TMS) |

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Interface Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Computational Chemistry Approaches in the Study of Trans 1,2 Dihydro 1,2 Dihydroxychrysene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). beilstein-journals.org By calculating the molecule's energy at various geometries, these methods can identify the most stable conformation, known as the equilibrium geometry. This information is crucial, as the molecule's shape and electronic properties dictate its reactivity and how it interacts with biological systems.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wave function of the entire system. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like PAH dihydrodiols.

DFT calculations are applied to:

Optimize Molecular Geometry: Determine the most stable 3D structure by finding the geometry with the lowest energy. For trans-1,2-Dihydro-1,2-dihydroxychrysene (B11744272), this would involve calculating bond lengths, bond angles, and dihedral angles, including the orientation of the two hydroxyl (-OH) groups.

Calculate Electronic Properties: DFT can compute various electronic descriptors, such as the distribution of electric charge on each atom, the dipole moment, and molecular electrostatic potential (MEP). The MEP map reveals electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack. In the context of this compound, identifying electron-rich regions is key to understanding its subsequent metabolic activation to a diol epoxide. nih.govrsc.org

Below is an interactive table representing the type of geometric data that would be obtained from a DFT geometry optimization of this compound.

Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value | Description |

|---|---|---|---|

| Bond Length | C1-C2 | ~1.52 Å | Single bond between hydroxyl-bearing carbons |

| Bond Length | C1-O | ~1.43 Å | Carbon-Oxygen single bond |

| Bond Angle | O-C1-C2 | ~109.5° | Angle indicating tetrahedral geometry |

| Dihedral Angle | H-O-C1-C2 | Varies | Defines the orientation of the hydroxyl group |

| Dihedral Angle | O-C1-C2-O | ~60° (gauche) | Defines the trans relationship of the hydroxyl groups |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

HOMO: This orbital can be considered the valence band maximum. A molecule with a high-energy HOMO is a good electron donor and is susceptible to attack by electrophiles.

LUMO: This orbital is the conduction band minimum. A molecule with a low-energy LUMO is a good electron acceptor and is susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, FMO analysis is crucial for predicting its susceptibility to further oxidation, particularly the epoxidation that leads to the ultimate carcinogenic diol epoxide. rsc.org The location of the HOMO on the molecule's framework indicates the most probable site for electrophilic attack.

Representative FMO Data from DFT Calculations

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 | Indicates electron-donating ability; high value suggests susceptibility to oxidation. |

| LUMO | -1.2 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

For this compound, MD simulations can be used to:

Explore Conformational Space: The dihydrodiol ring is not planar and can adopt different conformations. The hydroxyl groups can be in pseudo-axial or pseudo-equatorial positions. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion.

Study Solvation: By simulating the dihydrodiol in a box of water molecules, MD can reveal how it interacts with its environment. This includes the formation of hydrogen bonds between the molecule's hydroxyl groups and surrounding water, which influences its solubility and stability.

Simulate Biomolecular Interactions: MD is essential for modeling how the molecule interacts with biological macromolecules. For instance, simulations can place this compound in the active site of a metabolic enzyme (like cytochrome P450) to study the specific interactions that orient it for the subsequent epoxidation reaction.

Prediction of Reaction Pathways and Transition States

A critical application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state , which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For this compound, the most significant reaction pathway is its metabolic conversion to a bay-region diol epoxide, the ultimate carcinogenic form. nih.gov Computational methods, particularly DFT, can be used to:

Model the structure of the reactants (dihydrodiol and an oxidizing agent), the transition state for the epoxidation reaction, and the final diol epoxide product.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the rate of the reaction.

Compare different possible reaction pathways to determine the most favorable one. For instance, the epoxidation could occur from either face of the molecule, leading to different stereoisomers (syn- or anti-diol epoxides). Calculations can predict which isomer is more likely to form by comparing the activation energies of the competing pathways. rsc.org

Hypothetical Energy Profile for Epoxidation of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Dihydrodiol + Oxidant) | 0.0 | Reference energy level |

| Transition State (anti-attack) | +15.2 | Activation barrier for forming the anti-diol epoxide |

| Transition State (syn-attack) | +18.5 | Activation barrier for forming the syn-diol epoxide |

| Product (anti-Diol Epoxide) | -25.0 | Thermodynamically stable product |

| Product (syn-Diol Epoxide) | -22.1 | Less stable product |

This data illustrates that the formation of the anti-diol epoxide is both kinetically (lower activation energy) and thermodynamically (more stable product) favored.

Modeling of Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of PAH metabolites. The specific three-dimensional arrangement of the hydroxyl and epoxide groups determines how effectively the molecule can interact with DNA to form adducts, which is the initiating event in chemical carcinogenesis. nih.gov

Computational modeling can explain these stereochemical effects by:

Docking Simulations: The different stereoisomers of chrysene (B1668918) diol epoxide (e.g., (+)-anti- and (-)-anti-isomers) can be computationally "docked" into the structure of a DNA double helix. These simulations predict the preferred binding orientation and calculate a binding score, indicating the stability of the non-covalent complex that precedes the chemical reaction.

Modeling DNA Adduct Formation: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction between the diol epoxide and a DNA base (typically guanine). These calculations can explain why one stereoisomer reacts more readily or forms a more stable adduct than another. This detailed modeling can reveal how the stereochemistry of the diol epoxide influences its fit within the DNA helix and the alignment of its reactive epoxide ring with the nucleophilic sites on the DNA bases, ultimately explaining differences in mutagenic and carcinogenic potency. nih.govnih.gov

Q & A

Q. How is trans-1,2-Dihydro-1,2-dihydroxychrysene synthesized and characterized in laboratory settings?

Methodological Answer: The compound is typically synthesized via stereoselective oxidation of chrysene derivatives. For example, 6-nitrochrysene undergoes enzymatic or chemical oxidation to yield trans-1,2-dihydrodiol metabolites. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) is used to isolate diastereomers .

Q. What analytical techniques are employed to identify and quantify this compound in biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantification. Metabolites are often derivatized (e.g., silylation) to enhance volatility or ionization efficiency. Urinary thioether conjugates, indicative of glutathione adducts, are analyzed via colorimetric assays or HPLC with fluorescence detection .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

Methodological Answer: Metabolism involves cytochrome P450-mediated oxidation to form diol-epoxide intermediates, which are further conjugated with glutathione or glucuronic acid. Isotopic labeling (e.g., C or H) tracks metabolite distribution in urine and bile. In vivo studies in rodents combined with ex vivo liver microsome assays are critical for pathway elucidation .

Advanced Research Questions

Q. How does this compound form DNA adducts, and what methodologies are used to study these interactions?

Methodological Answer: The diol-epoxide metabolite reacts with deoxyguanosine and deoxyadenosine in DNA, forming stable adducts. Techniques include:

Q. What experimental approaches resolve discrepancies in the carcinogenic potential of this compound across different studies?

Methodological Answer: Discrepancies arise from variations in exposure routes (intraperitoneal vs. oral), species-specific metabolism, and dose thresholds. To address this:

Q. How do computational models contribute to understanding the aromaticity and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations predict electronic properties, such as dipole moments and frontier molecular orbitals, which influence reactivity. Molecular dynamics simulations model interactions with DNA or enzymes. These tools validate experimental data from X-ray crystallography or NMR-based conformational analyses .

Q. What strategies optimize the detection of this compound’s conformational isomers in solution?

Methodological Answer: Variable-temperature NMR and nuclear Overhauser effect (NOE) spectroscopy distinguish axial vs. equatorial diol configurations. For dynamic pseudorotation analysis in cyclopentane analogs, the VALISA algorithm fits H-NMR line shapes to extract spin-spin coupling constants, a method adaptable to chrysene derivatives .

Contradictory Data Analysis

Q. How can researchers reconcile conflicting reports on the mutagenic vs. non-mutagenic activity of this compound?

Methodological Answer: Disparities may stem from differences in metabolic activation systems (e.g., S9 liver fractions vs. intact cells). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.